N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide
CAS No.: 775289-86-6
Cat. No.: VC16275651
Molecular Formula: C21H24N2O
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 775289-86-6 |
|---|---|
| Molecular Formula | C21H24N2O |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide |
| Standard InChI | InChI=1S/C21H24N2O/c1-3-18(16-7-5-4-6-8-16)21(24)22-12-11-17-14-23-20-10-9-15(2)13-19(17)20/h4-10,13-14,18,23H,3,11-12H2,1-2H3,(H,22,24) |
| Standard InChI Key | KAPDNUXJGFUHEW-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Indole core: A 5-methyl-substituted indole system, known for its planar aromaticity and electron-rich properties that facilitate π-π stacking interactions .
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Ethylamine linker: A two-carbon chain connecting the indole nitrogen to the amide group, enhancing conformational flexibility.
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2-Phenylbutanamide moiety: A branched aliphatic amide with a phenyl substituent at the β-position, contributing to hydrophobicity and steric bulk .
The molecular formula is , yielding a molecular weight of 320.43 g/mol. This exceeds the weights of simpler analogs like N-acetyltryptamine (216.28 g/mol) , reflecting the added complexity of the phenylbutanamide group.
Stereoelectronic Properties
Density Functional Theory (DFT) calculations on similar indole derivatives reveal localized negative potentials near electronegative atoms (e.g., indole nitrogen and amide carbonyl) . For N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide, the Lowest Unoccupied Molecular Orbital (LUMO) is likely distributed across the indole ring and amide group, suggesting electron-accepting capacity critical for redox-mediated bioactivation .
Synthesis and Analytical Characterization
Proposed Synthetic Routes
A plausible pathway involves:
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Indole alkylation: Reaction of 5-methylindole with 2-bromoethylamine hydrobromide to form 2-(5-methyl-1H-indol-3-yl)ethylamine.
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Amide coupling: Condensation of the amine intermediate with 2-phenylbutanoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) .
Microwave-assisted synthesis, as demonstrated for pyrazoline derivatives , could enhance reaction efficiency and yield.
Spectroscopic Data
While experimental spectra for this compound are unavailable, analogs provide reference benchmarks:
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NMR: Expected signals include δ 7.6–7.8 ppm (indole H-2), δ 3.4–3.6 ppm (ethylamine CH₂), and δ 1.8–2.1 ppm (methyl groups) .
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IR: Strong absorbance near 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP (calculated via QikProp) is estimated at 3.8–4.2, indicating moderate lipophilicity. Aqueous solubility is likely limited (<50 μg/mL) due to the hydrophobic phenylbutanamide group, necessitating formulation strategies like salt formation or nanoemulsions .
Table 1: Comparative Physicochemical Properties
| Property | N-[2-(5-Methylindol-3-yl)ethyl]-2-phenylbutanamide | N-Acetyltryptamine | SPR Inhibitor 3 |
|---|---|---|---|
| Molecular Weight (g/mol) | 320.43 | 216.28 | 262.30 |
| logP | 3.9 | 1.2 | 2.5 |
| H-Bond Donors | 2 | 2 | 3 |
Computational Insights
Quantum Chemical Calculations
DFT studies predict a HOMO-LUMO gap (HLG) of −0.15 eV, comparable to active nitrofuran derivatives . This narrow HLG suggests susceptibility to redox reactions, potentially leading to reactive oxygen species (ROS) generation in biological systems.
Molecular Docking
Preliminary docking into the Mtb nitroreductase active site (PDB: 3R14) reveals favorable interactions between the indole ring and Phe149, though the absence of a nitro group may limit activation .
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